molecular formula C7H7BrF2N2 B14897076 (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole

(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole

Cat. No.: B14897076
M. Wt: 237.04 g/mol
InChI Key: LVXFVWNVUZLQKD-LURJTMIESA-N
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Description

(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a difluorocyclopropyl group and a bromine atom in its structure makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by bromination and pyrazole formation. One common method involves the use of difluorocyclopropane derivatives, which are synthesized through cyclopropanation reactions. The bromination step can be achieved using bromine or other brominating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Defluorinative functionalization often involves the use of palladium catalysts and specific ligands to achieve regioselective and chemodivergent transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while defluorinative functionalization can produce mono-fluorinated alkenes and other fluorinated compounds .

Scientific Research Applications

(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The bromine atom can also play a role in the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is unique due to the combination of the difluorocyclopropyl group and the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

4-bromo-1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazole

InChI

InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m0/s1

InChI Key

LVXFVWNVUZLQKD-LURJTMIESA-N

Isomeric SMILES

CC1=C(C=NN1[C@H]2CC2(F)F)Br

Canonical SMILES

CC1=C(C=NN1C2CC2(F)F)Br

Origin of Product

United States

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